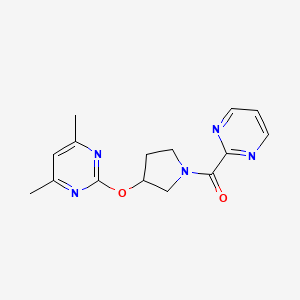

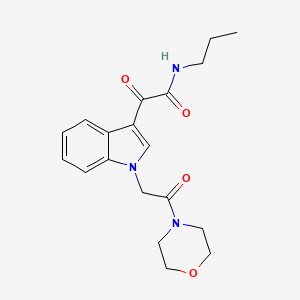

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The morpholino group suggests that this compound may have biological activity, as morpholines are often used in drug design .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the indole and morpholino groups. These groups would contribute to the overall polarity and shape of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar morpholino and amide groups would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Morpholino Oligos in Gene Function Studies

Morpholino oligomers (oligos) have been utilized extensively to inhibit gene function in embryos across various model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. This application highlights the utility of morpholinos in genetic studies, providing a relatively simple and rapid method to study gene function with careful controls to ensure specificity and efficacy (Heasman, 2002).

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives exhibit a broad spectrum of pharmacological profiles, including activities such as antidepressant, anti-inflammatory, and antitumor. The chemical flexibility of the morpholine ring allows for the development of compounds with targeted pharmacological activities. This underscores the potential for chemical derivatives, such as "2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide", to serve as leads in the discovery of new therapeutic agents (Asif & Imran, 2019).

Development of Chiral Oxazinoindoles

The development of oxazinoindoles, which incorporate morpholine rings fused with indole cores, has been studied for their bioactive properties. These compounds, including chiral versions, have shown potential in antidepressant, anti-inflammatory, and antitumor activities. Research in this area reflects ongoing interest in the synthesis and application of chiral scaffolds for the development of bioactive molecules (Dupeux & Michelet, 2022).

Mécanisme D'action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity by allowing the host to recognize pathogens invading the body .

Mode of Action

The compound forms hydrogen bonds with the TLR4 protein . Specifically, the NH on the bridged ring acts as a hydrogen bond donor to form a hydrogen bond with SER184, and the carbonyl group acts as a hydrogen bond acceptor to form another hydrogen bond with SER184 . This interaction inhibits the TLR4 pathway .

Biochemical Pathways

The inhibition of the TLR4 pathway is significant in the treatment of diseases like Mycoplasma pneumonia . TLR4 is a potential therapeutic target for the treatment of this disease .

Pharmacokinetics

Similar compounds have shown good cns drug-like properties and exhibited passive permeability and p-gp efflux ratios congruent with high brain availability .

Result of Action

The inhibition of the TLR4 pathway by this compound can potentially help in the treatment of diseases like Mycoplasma pneumonia . By blocking this pathway, the compound can prevent the host’s immune response from overreacting to the pathogen, thereby reducing the severity of the disease .

Safety and Hazards

Propriétés

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-2-7-20-19(25)18(24)15-12-22(16-6-4-3-5-14(15)16)13-17(23)21-8-10-26-11-9-21/h3-6,12H,2,7-11,13H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDZAJGCOMPTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)

![N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2882945.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B2882947.png)

![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)

![6-amino-1,3-dimethyl-5-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882952.png)

![Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2882957.png)